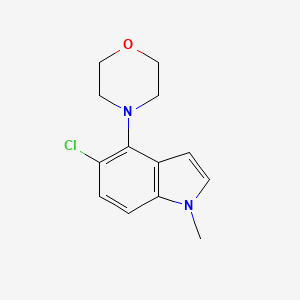
4-(5-Chloro-1-methylindol-4-yl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-Chloro-1-methylindol-4-yl)morpholine is a chemical compound belonging to the class of indole derivatives Indoles are heterocyclic aromatic organic compounds, and this particular compound features a morpholine ring attached to a chloro-substituted methylindole structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Chloro-1-methylindol-4-yl)morpholine typically involves the following steps:
Formation of 5-Chloro-1-methylindole: This can be achieved through the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone in the presence of an acid catalyst.
Introduction of the Morpholine Ring: The morpholine ring is introduced through a nucleophilic substitution reaction, where the indole nitrogen attacks a suitable electrophile, such as a halogenated morpholine derivative.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(5-Chloro-1-methylindol-4-yl)morpholine can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromyl chloride.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro or morpholine positions, depending on the reagents used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Sodium hydride (NaH) in an aprotic solvent.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted indoles or morpholines.
Applications De Recherche Scientifique
4-(5-Chloro-1-methylindol-4-yl)morpholine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: Indole derivatives are known for their biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: This compound can be used in the development of pharmaceuticals targeting various diseases.
Industry: It can be utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
4-(5-Chloro-1-methylindol-4-yl)morpholine is similar to other indole derivatives such as 1H-indole, 4-methyl-1H-indole, and 5-chloro-1H-indole. its unique structural features, such as the presence of the morpholine ring, distinguish it from these compounds. These structural differences can lead to variations in biological activity and chemical reactivity.
Comparaison Avec Des Composés Similaires
1H-indole
4-methyl-1H-indole
5-chloro-1H-indole
2-methyl-1H-indole
3-chloro-1H-indole
Propriétés
Formule moléculaire |
C13H15ClN2O |
|---|---|
Poids moléculaire |
250.72 g/mol |
Nom IUPAC |
4-(5-chloro-1-methylindol-4-yl)morpholine |
InChI |
InChI=1S/C13H15ClN2O/c1-15-5-4-10-12(15)3-2-11(14)13(10)16-6-8-17-9-7-16/h2-5H,6-9H2,1H3 |
Clé InChI |
CCTDDNSDCUZBPI-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CC2=C1C=CC(=C2N3CCOCC3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


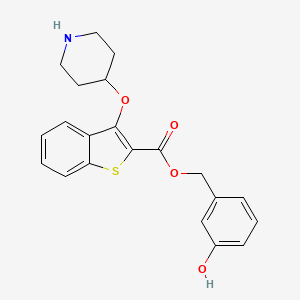

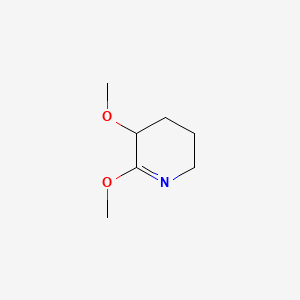
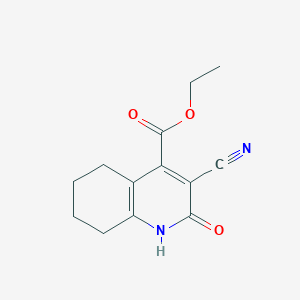
![4-[5-(6,7-Dimethoxycinnolin-4-yl)pyridin-2-yl]morpholine](/img/structure/B15360426.png)
![2-Chloro-3-(4-chlorophenyl)pyrido[3,2-d]pyrimidin-4-one](/img/structure/B15360433.png)
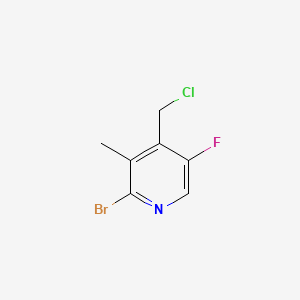
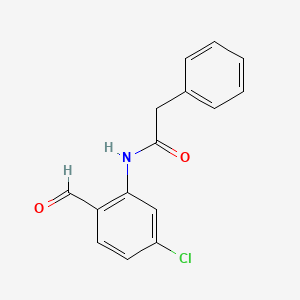
![Ethyl 1-[(1R)-1-(tert-butoxycarbonylamino)ethyl]cyclopropanecarboxylate](/img/structure/B15360452.png)
![tert-butyl N-{imidazo[1,5-a]pyridin-7-yl}carbamate](/img/structure/B15360453.png)
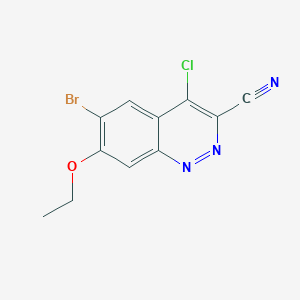
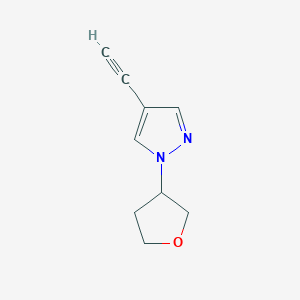
![N-[4-(2-ethyl-1-methylpiperidin-4-yl)-2-propan-2-yloxyphenyl]formamide](/img/structure/B15360489.png)
![tert-Butyl dihydro-1H,4H-3a,6a-(methanooxymethano)pyrrolo[3,4-c]pyrrole-2(3H)-carboxylate](/img/structure/B15360498.png)
